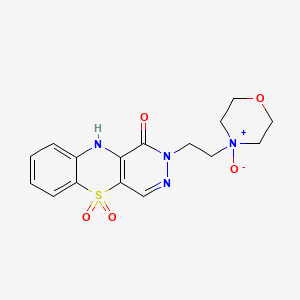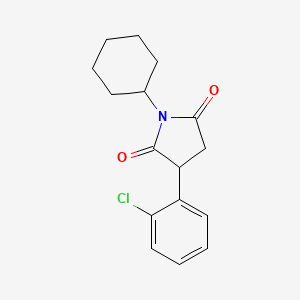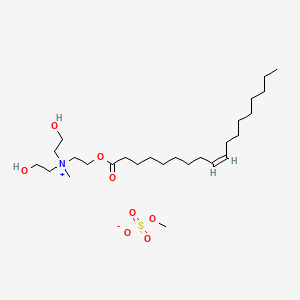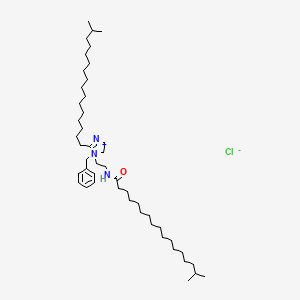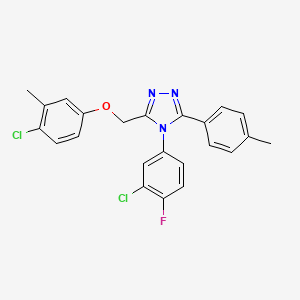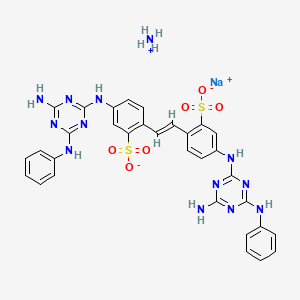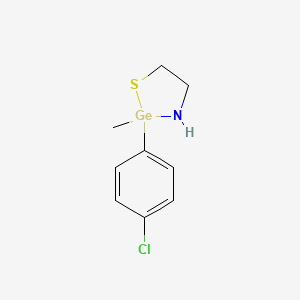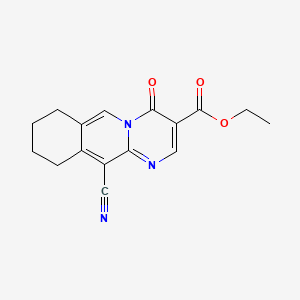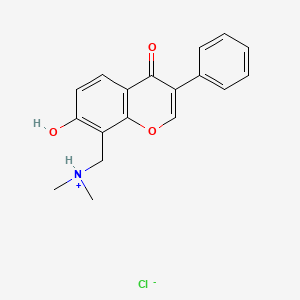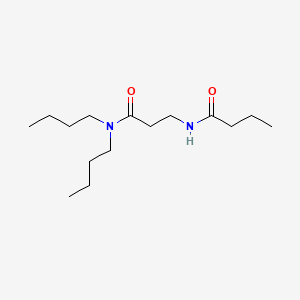
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring system substituted with chlorine atoms at the 4 and 7 positions and a phenyl group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- typically involves the reaction of 3-chloroaniline with diethyl oxalate under mildly acidic conditions to form an imine intermediate. This intermediate undergoes cyclization to form the quinoline ring system. The hydroxy group at the 4-position is then converted to a chloro group using phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and alcohols under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chlorine atoms.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with reduced functional groups.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4,7-Dichloroquinoline: A related compound used as an intermediate in the synthesis of antimalarial drugs.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
Uniqueness
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- is unique due to its specific substitution pattern and the presence of a carbonyl chloride group. This makes it a versatile intermediate for various chemical reactions and applications, distinguishing it from other quinoline derivatives .
特性
CAS番号 |
93663-84-4 |
|---|---|
分子式 |
C16H8Cl3NO |
分子量 |
336.6 g/mol |
IUPAC名 |
4,7-dichloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-6-7-11-12(8-10)20-15(9-4-2-1-3-5-9)13(14(11)18)16(19)21/h1-8H |
InChIキー |
YHSJJXITYYZGGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


